molecular formula C12H20O6 B3243443 Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate CAS No. 1571-00-2

Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate

Cat. No.: B3243443
CAS No.: 1571-00-2
M. Wt: 260.28 g/mol
InChI Key: GUBFEVIJQHWXNF-UHFFFAOYSA-N
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Description

Contextualizing the Compound in Contemporary Organic Synthesis and Polymer Chemistry

In the realm of modern organic synthesis, Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate serves as a versatile monomer in polymer chemistry. Its bifunctional nature, with two hydroxyl groups, allows it to participate in polycondensation reactions to form polyesters. These polyesters can be tailored to exhibit a range of properties, including enhanced thermal stability, weather resistance, and biodegradability, by varying the cis/trans isomer ratio of the cyclohexane (B81311) ring.

The incorporation of the cycloaliphatic ring of this compound into a polymer backbone can significantly influence the final material's characteristics. For instance, it can increase the glass transition temperature and hardness of the resulting polymer. This makes it a compound of interest for developing high-performance plastics and resins with specific functionalities.

Historical Trajectories and Evolution of Synthetic Endeavors Pertaining to Cyclohexanedicarboxylate Derivatives

The synthesis of cyclohexanedicarboxylic acids and their derivatives has a history rooted in the development of polymer chemistry. Early methods for producing these compounds often involved the hydrogenation of the corresponding phthalic acids. For example, the preparation of 1,4-cyclohexane dicarboxylic acid dialkyl esters through the hydrogenation of terephthalic acid dimethyl esters has been known for some time, with early processes utilizing catalysts like platinum oxide in acetic acid solutions, as documented in a 1938 publication in Helvetica Chimica Acta. google.com

Over the years, synthetic methodologies have evolved to improve efficiency, yield, and cost-effectiveness. Later developments saw the use of nickel catalysts for hydrogenation at high pressures and temperatures. google.com However, these early methods often faced challenges, such as the undesirable reduction of ester groups. More recent synthetic strategies focus on greater control and selectivity, including processes that start from diene and maleic acid anhydride (B1165640) mixtures, followed by esterification and hydrogenation. google.com The production of this compound itself is often achieved through the hydrogenation of the benzene (B151609) ring of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) in the presence of a ruthenium catalyst. google.com

Role as a Key Intermediate in Sustainable Chemical Upcycling Processes

One of the most significant contemporary roles of this compound is as a crucial intermediate in the chemical upcycling of polyethylene (B3416737) terephthalate (PET), a widely used plastic. The immense volume of PET waste has driven research into innovative recycling methods that go beyond simple mechanical recycling.

Chemical recycling, or upcycling, aims to break down PET into its constituent monomers or other valuable chemicals. In one prominent pathway, waste PET is first depolymerized to form bis(2-hydroxyethyl) terephthalate (BHET). This BHET is then hydrogenated to produce this compound. This intermediate can then be further processed, for example, by reduction to 1,4-cyclohexanedimethanol (B133615) (CHDM), a valuable monomer used in the production of specialty polyesters with enhanced properties. This process not only addresses the issue of plastic waste but also creates a more sustainable route to high-value chemicals that are traditionally derived from fossil fuels.

Key Stages in the Upcycling of PET via this compound
StageStarting MaterialKey ProcessIntermediate/ProductSignificance
1Waste Polyethylene Terephthalate (PET)Depolymerization (e.g., glycolysis)Bis(2-hydroxyethyl) terephthalate (BHET)Breaks down the polymer into a manageable monomer.
2Bis(2-hydroxyethyl) terephthalate (BHET)HydrogenationThis compoundConverts the aromatic ring to a cycloaliphatic ring, altering properties.
3This compoundReduction1,4-Cyclohexanedimethanol (CHDM)Produces a high-value monomer for specialty polymers.

Overview of Academic Research Approaches to Ester and Diester Compounds in Material Science

Esters and diesters are a cornerstone of material science research due to their versatility and the wide range of properties they can impart to materials. Academic research in this area is broad, exploring everything from the fundamental synthesis of novel ester-based compounds to their application in advanced functional materials.

One major area of research is the development of bio-based and biodegradable polyesters, where esters and diesters derived from renewable resources are used as monomers. This addresses the growing demand for sustainable materials. The structure of the ester or diester monomer is a key focus, as it dictates the properties of the final polymer. For example, the incorporation of rigid cyclic diesters can enhance the thermal stability of polyesters.

Diesters are also extensively studied as functional additives in polymer matrices. mdpi.com They are widely used as plasticizers to increase the flexibility and durability of materials like PVC. Research in this area is focused on developing safer and more environmentally friendly plasticizers to replace traditional phthalates. Additionally, diesters are investigated for their potential as bio-based lubricants and as phase-change materials for thermal energy storage. The "tunable" nature of esters, where the properties can be finely controlled by the choice of the constituent acid and alcohol, makes them a fertile ground for materials innovation. machinerylubrication.com

Applications of Ester and Diester Compounds in Material Science
Application AreaFunction of Ester/DiesterExamples of Research Focus
PolymersMonomerDevelopment of bio-based and biodegradable polyesters, high-performance polymers with enhanced thermal and mechanical properties.
PlasticizersAdditiveSynthesis of non-phthalate, bio-based plasticizers for PVC and other polymers to improve flexibility and reduce environmental impact.
LubricantsBase Oil/AdditiveCreation of synthetic and bio-based lubricants with high thermal stability and biodegradability for various industrial applications.
Phase-Change MaterialsThermal Energy Storage MediumInvestigation of diesters for their ability to store and release thermal energy during phase transitions, for applications in buildings and electronics.
Functional MaterialsCore ComponentDesign of materials with responsive properties for use in sensors, actuators, and other advanced technologies. utk.edudartmouth.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h9-10,13-14H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBFEVIJQHWXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)OCCO)C(=O)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736149
Record name Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1571-00-2
Record name Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Pathways and Reaction Engineering for Bis 2 Hydroxyethyl Cyclohexane 1,4 Dicarboxylate

Diverse Synthetic Methodologies: A Comparative Analysis

The selection of a synthetic route for Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate is influenced by factors such as raw material availability, desired purity, and economic viability. The principal methods are direct esterification, transesterification, and depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET) followed by hydrogenation.

Direct esterification is a fundamental and widely practiced method for producing esters. This process involves the reaction of a dicarboxylic acid with an alcohol, in this case, 1,4-Cyclohexanedicarboxylic acid (CHDA) and ethylene (B1197577) glycol, to form the desired diester and water as a byproduct. The reaction is reversible, necessitating the removal of water to drive the equilibrium towards the product side.

The reaction is typically carried out at elevated temperatures, often ranging from 180 to 250°C, and may be performed in the presence or absence of a catalyst. Catalysts are generally employed to increase the reaction rate. Common catalysts for polyesterification include protonic acids (like sulfuric acid or p-toluenesulfonic acid), Lewis acids, and metal compounds. For analogous polyester (B1180765) synthesis, such as with terephthalic acid, metal acetates (zinc, manganese, cobalt) and antimony compounds are effective. The direct esterification of diacids with ethylene glycol is a foundational step in the synthesis of many polyesters. researchgate.net The efficiency of this process is often enhanced by the solubility of the diacid in ethylene glycol, which can improve reaction kinetics at lower temperatures. rsc.org

The general scheme for the direct esterification is as follows: C₆H₁₀(COOH)₂ + 2 HOCH₂CH₂OH ⇌ C₆H₁₀(COOCH₂CH₂OH)₂ + 2 H₂O

While specific kinetic data for this reaction is not extensively detailed in publicly available literature, the principles are well-established in polyester chemistry. The process would involve heating the reactants, typically with an excess of ethylene glycol, and continuously removing the water formed through distillation, often under reduced pressure in the later stages to achieve high conversion.

Transesterification, or alcoholysis, offers an alternative pathway to this compound. This route involves the reaction of a dialkyl ester of 1,4-cyclohexanedicarboxylic acid, most commonly Dimethyl cyclohexane-1,4-dicarboxylate, with ethylene glycol. The reaction yields the desired diol ester and a lower-boiling alcohol (methanol in this case) as a byproduct. Similar to direct esterification, the removal of the volatile alcohol byproduct is crucial for shifting the reaction equilibrium towards the products.

This process is almost always catalyzed. A wide array of catalysts are effective for transesterification, including metal acetates (zinc, manganese, calcium), metal oxides (titanium dioxide, zinc oxide), and organometallic compounds like titanium alkoxides. For the analogous and industrially significant transesterification of Dimethyl terephthalate (DMT) with ethylene glycol to produce Bis(2-hydroxyethyl) terephthalate (BHET), zinc acetate (B1210297) is a commonly used and well-studied catalyst. The reaction kinetics are complex, often modeled assuming first-order dependence on the reactants and the catalyst concentration. researchgate.net

The general reaction scheme is: C₆H₁₀(COOCH₃)₂ + 2 HOCH₂CH₂OH ⇌ C₆H₁₀(COOCH₂CH₂OH)₂ + 2 CH₃OH

The reaction is typically performed in the melt phase at temperatures between 180°C and 220°C. The efficiency of the reaction can be influenced by the catalyst's nature and concentration. For instance, in the production of BHET, zinc-modified hydrotalcites have been shown to be selective and reusable solid base catalysts, achieving high conversion and selectivity under optimized conditions. researchgate.net

Table 1: Comparative Analysis of Catalytic Systems for the Analogous Transesterification of Dimethyl Terephthalate (DMT) with Ethylene Glycol

CatalystTemperature (°C)Reaction Time (h)DMT Conversion (%)BHET Selectivity (%)Reference
Zinc Acetate180464.196.1 researchgate.net
Zinc-modified Hydrotalcite1804~64~96 researchgate.net
Titanium Isopropoxide210Not Specified98.93High nih.gov
Antimony(III) Oxide>200Not SpecifiedModerateModerate nih.gov
Tin(II) Chloride>200Not SpecifiedLowerLower nih.gov

This interactive table is based on data from analogous reactions and serves as a comparative reference.

A highly promising and sustainable route to this compound involves the chemical recycling of waste Poly(ethylene terephthalate) (PET). This multi-step process first involves the depolymerization of PET to its monomer, Bis(2-hydroxyethyl) terephthalate (BHET), followed by the hydrogenation of the aromatic ring of BHET to yield the target cyclohexane (B81311) derivative.

The primary method for depolymerizing PET to obtain the necessary precursor is glycolysis. In this process, PET is heated with an excess of ethylene glycol, which acts as a depolymerizing agent. The transesterification reaction breaks down the long polymer chains into the monomer BHET and some oligomers. This process is a key technology in the chemical recycling of PET, converting plastic waste into valuable chemical feedstock.

The reaction conditions for PET glycolysis are typically temperatures between 180°C and 250°C and can be conducted at atmospheric or elevated pressures. The PET to ethylene glycol ratio is a critical parameter, with higher ratios of glycol favoring the formation of the BHET monomer.

PET glycolysis is significantly accelerated by catalysts. A wide range of compounds have been investigated for their catalytic activity, with metal acetates, particularly zinc acetate, being among the most effective and widely studied. Metal oxides and ionic liquids have also emerged as promising catalysts, sometimes offering advantages in terms of separation and reusability. The choice of catalyst affects not only the reaction rate but also the yield and purity of the resulting BHET.

Table 2: Performance of Various Catalysts in PET Glycolysis for BHET Production

Catalyst SystemTemperature (°C)Time (min)PET Conversion (%)BHET Yield (%)
Sulfated Niobia19522010085
Zinc Acetate19660High~70
Dibutyltin oxideNot SpecifiedNot SpecifiedHighNot Specified
Metal Oxides (General)Not Specified20-60>90>90
Ionic LiquidsLower than traditionalVariableHighHigh

This interactive table summarizes findings from multiple research sources on PET glycolysis.

The product stream from PET glycolysis is a mixture containing the desired BHET monomer, unreacted ethylene glycol, oligomers, and catalyst residues. To produce high-purity this compound, the intermediate BHET must be either purified or the crude mixture must be effectively hydrogenated.

Purification strategies for BHET often involve filtration to remove solid impurities, followed by techniques like vacuum distillation or recrystallization from water to isolate pure BHET. However, some modern processes aim to bypass the costly purification of BHET. google.com

The crucial final step in this pathway is the catalytic hydrogenation of the benzene (B151609) ring in the BHET molecule to form the cyclohexane ring of this compound (also referred to as BHCD). This reaction is carried out in the presence of a hydrogenation catalyst, typically a noble metal like ruthenium, under hydrogen gas pressure. google.com Patents describe processes where BHET is reacted with hydrogen gas at pressures of 1-10 MPa and temperatures of 80-200°C in the presence of a ruthenium catalyst to achieve a high yield of the final product. google.comresearchgate.net This innovative approach links the massive waste stream of PET directly to the production of valuable aliphatic polyester monomers. google.com

Alternative Synthetic Strategies for Enhanced Purity and Yield

While the hydrogenation of purified BHET is a common method, several alternative strategies have been developed to improve the economic feasibility, yield, and purity of the final product. These strategies often focus on simplifying the process by reducing purification steps or enhancing the quality of precursors.

One notable strategy involves the direct hydrogenation of crude BHET mixtures obtained from PET glycolysis. google.com Conventional processes often require a costly and energy-intensive purification step to isolate BHET monomer from oligomers and other byproducts before hydrogenation. google.com An innovative approach bypasses this by hydrogenating the entire glycolysis product mixture. To facilitate this, the reaction can be conducted without a solvent at temperatures between 80°C and 115°C. google.com Furthermore, the addition of compounds such as 2-(2-hydroxyethyl) ethanolate-2-hydroxyethylalcohol terephthalate (BHEET) to the crude mixture has been shown to lower the required hydrogenation temperature, offering significant energy savings. google.com This method prioritizes yield and cost-effectiveness by eliminating a major purification stage.

Another strategy focuses on the precursor, 1,4-cyclohexanedicarboxylic acid (CHDA), for the direct esterification pathway. The hydrogenation of terephthalic acid typically produces a mixture of cis- and trans-isomers of CHDA. For many polymer applications, the trans-isomer is preferred. A thermal treatment method can be employed to enhance the purity of the trans-isomer. By heating the crude CHDA mixture to a temperature above the melting point of the cis-isomer but below that of the trans-isomer (e.g., 180°C), the cis-isomer melts and can be isomerized to the more stable trans-form, which then precipitates out of the melt. This process not only increases the trans-isomer ratio but also helps to remove volatile impurities, leading to a higher purity final product after subsequent esterification.

The direct esterification of CHDA with ethylene glycol represents a fundamentally different synthetic route compared to the hydrogenation of BHET. This process involves the reaction of the dicarboxylic acid with an excess of ethylene glycol, typically in the presence of an acid catalyst. The reaction is driven to completion by the continuous removal of water, a byproduct of the reaction. The yield and purity of the resulting this compound are highly dependent on the purity of the starting CHDA and the efficiency of water removal.

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanisms, kinetics, and thermodynamics is crucial for optimizing the synthesis of this compound. The two primary formation routes, hydrogenation and esterification, operate under distinct mechanistic principles.

While specific kinetic studies for the synthesis of this compound are not extensively detailed in published literature, the kinetics can be understood by examining analogous and related reactions.

For the direct esterification of 1,4-cyclohexanedicarboxylic acid with ethylene glycol, the reaction proceeds in two consecutive, reversible steps. The kinetics are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. Studies on similar systems, like the esterification of ethylene glycol with acetic acid using a cation exchange resin catalyst, have been successfully modeled using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) approach. fkit.hrsrce.hr This model assumes that the reaction occurs on the catalyst surface and involves the adsorption of reactants onto active sites. fkit.hrsrce.hr The rate of reaction is therefore dependent on the concentration of adsorbed species. Key variables influencing the reaction rate in such systems include:

Temperature: Higher temperatures increase the reaction rate constants, but also affect the equilibrium position.

Catalyst Loading: Increasing the amount of catalyst generally increases the reaction rate, assuming the reaction is not limited by mass transfer. srce.hr

Molar Ratio: An excess of ethylene glycol is typically used to shift the equilibrium towards the formation of the diester product.

The table below summarizes the key parameters investigated in a kinetic study of a similar esterification reaction.

ParameterRange InvestigatedEffect on Reaction Rate
Temperature333 K to 363 KPositive correlation; rate increases with temperature.
Catalyst Loading (% w/v)0.5% to 1.5%Positive correlation; rate increases with catalyst amount.
Reactant Mole Ratio (Acid:Alcohol)Varied (e.g., 3.13)Affects equilibrium conversion and product selectivity.

Thermodynamic principles govern the feasibility and equilibrium position of the synthesis reactions. For the hydrogenation of BHET to form this compound, the reaction is typically strongly exothermic. This is characteristic of the saturation of an aromatic ring. Consequently, temperature control is a critical optimization parameter. While higher temperatures increase the reaction rate, they can negatively impact the reaction equilibrium and potentially lead to side reactions. Therefore, an optimal temperature must be selected to balance kinetic and thermodynamic favorability.

In the case of the direct esterification pathway, the reaction is a reversible equilibrium. CHDA + 2 EG ⇌ this compound + 2 H₂O According to Le Chatelier’s principle, the removal of water is essential to drive the equilibrium to the right and achieve a high yield of the desired diester. This is often accomplished by performing the reaction under vacuum or by using a Dean-Stark apparatus. Furthermore, the solubility of the solid 1,4-cyclohexanedicarboxylic acid in ethylene glycol is a crucial thermodynamic factor. Enhanced solubility at reaction temperatures improves the mass transfer between reactants, leading to improved esterification kinetics. rsc.org

Catalysts are indispensable in the synthesis of this compound, as they significantly increase the reaction rate and control the selectivity towards the desired product.

For the hydrogenation pathway , the primary role of the catalyst is to facilitate the addition of hydrogen across the aromatic ring of BHET while leaving the ester functional groups intact.

Ruthenium (Ru)-based catalysts are highly effective for this transformation. google.com They exhibit excellent activity for benzene ring hydrogenation under relatively mild conditions.

Other noble metals such as palladium (Pd) and rhodium (Rh) are also used. google.com

Advanced trimetallic supported catalysts , such as RuPtSn/Al₂O₃, have been developed for the hydrogenation of BHET. researchgate.net These catalysts contain multiple active sites that can catalyze the hydrogenation of both the phenyl ring and the carbonyl groups. Careful control of reaction conditions is necessary to stop the reaction at the desired cyclohexane dicarboxylate stage and prevent further reduction to 1,4-cyclohexanedimethanol (B133615). researchgate.net

The following table compares various catalysts used in the hydrogenation of BHET and related compounds.

CatalystSupportTypical TemperatureTypical PressureKey Feature
Ruthenium (Ru)-80-200 °C1-10 MPaHigh activity and selectivity for ring hydrogenation. google.com
Palladium (Pd)Carbon (C)120-300 °C1.5-7.0 MPaEffective for hydrogenating purified BHET. google.com
RuPtSnAlumina (B75360) (Al₂O₃)VariedVariedMultifunctional catalyst for hydrogenation of ring and ester groups. researchgate.net

For the direct esterification pathway , acid catalysts are used to accelerate the reaction. These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol. Examples include strong protic acids, Lewis acids like tetrabutyl titanate, and solid acid catalysts such as acidic cation exchange resins. fkit.hrdntb.gov.ua Solid acid catalysts are particularly advantageous for industrial processes as they are easily separated from the reaction mixture, minimizing product contamination and allowing for catalyst recycling.

Process Optimization and Scalability Considerations for Industrial Relevance

For the industrial production of this compound, process optimization is key to ensuring economic viability, product quality, and operational efficiency. The primary focus is on maximizing throughput and yield while minimizing costs associated with energy, raw materials, and purification.

A crucial aspect of scalability for the hydrogenation route is its integration with PET recycling infrastructure. The ability to use crude BHET from PET glycolysis as a feedstock significantly enhances the economic attractiveness of the process by eliminating intermediate purification steps. google.com Process parameters for the hydrogenation reaction are optimized for industrial-scale reactors, with typical conditions including hydrogen partial pressures of 1-10 MPa and temperatures ranging from 80°C to 200°C. google.com The choice of reactor (e.g., stirred tank, fixed-bed) and catalyst (e.g., slurry vs. supported) is critical for managing the exothermic nature of the reaction and ensuring efficient heat transfer and catalyst longevity. Catalyst stability, activity, and ease of recovery and regeneration are paramount for continuous, large-scale operations.

For the direct esterification route, scalability hinges on efficient water removal to drive the reaction equilibrium towards the product. Industrial processes would likely employ vacuum distillation to continuously remove water from the reaction vessel. The recovery and recycling of excess ethylene glycol are also important economic considerations.

Purification of the final product is another critical step for industrial relevance. Techniques such as crystallization are often employed to achieve the high purity required for polymerization applications. For instance, the precursor BHET is commonly purified by crystallization from water or ethylene glycol solutions, a process that can be adapted for the final this compound product. researchgate.net Optimizing crystallization conditions, such as cooling rate, temperature, and solvent choice, is essential to maximize yield and obtain the desired crystal morphology and purity. researchgate.net

Iii. Chemical Reactivity and Transformative Processes of Bis 2 Hydroxyethyl Cyclohexane 1,4 Dicarboxylate

Hydrolytic Stability and Controlled Degradation Mechanisms under Varied Conditions

The hydrolytic stability of Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate is a critical factor in its storage and application, particularly in aqueous environments. Like most esters, it is susceptible to hydrolysis, a reaction in which water cleaves the ester bonds, yielding the parent 1,4-cyclohexanedicarboxylic acid and ethylene (B1197577) glycol. The rate and extent of this degradation are highly dependent on the reaction conditions, such as temperature, pH, and the presence of catalysts.

Under neutral conditions, the hydrolysis of the ester is typically slow. However, the reaction is significantly accelerated in the presence of acids or bases.

Acid-Catalyzed Hydrolysis : In acidic conditions, the hydronium ion (H₃O⁺) acts as a catalyst. The mechanism begins with the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate. Subsequently, a proton is transferred to the alkoxy group (-OCH₂CH₂OH), converting it into a good leaving group (HOCH₂CH₂OH, ethylene glycol). The tetrahedral intermediate then collapses, reforming the carbonyl double bond and releasing ethylene glycol to yield the carboxylic acid. The reaction is reversible, and an equilibrium is established. libretexts.orgucalgary.cayoutube.com

Base-Promoted Hydrolysis (Saponification) : Under basic conditions, the hydrolysis is irreversible and is often referred to as saponification. The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon. This addition forms a tetrahedral alkoxide intermediate. The intermediate then collapses, eliminating the alkoxide (-OCH₂CH₂OH) as the leaving group and forming the carboxylic acid. The alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, creating a carboxylate salt and an alcohol (ethylene glycol). ucalgary.calibretexts.org Because the final deprotonation step is essentially irreversible, the entire reaction is driven to completion.

The stability of the compound is therefore limited under both strong acidic and strong basic conditions, with the degradation rate increasing with temperature. Controlled hydrolysis can be utilized as a method to recycle polyesters based on 1,4-cyclohexanedicarboxylic acid, breaking them down into their constituent monomers for purification and re-polymerization.

Transesterification Reactivity with Polyols and Other Esters for Oligomer Formation

Transesterification is a key reaction for this compound, forming the basis of its use in the synthesis of polyesters and oligomers. In this process, the -OCH₂CH₂OH group of the ester is exchanged with the alcohol group of another molecule, such as a polyol, or another ester. This reaction is fundamental to step-growth polymerization, where this monomer can react with itself or other monomers (like dicarboxylic acids or other diols) to build longer polymer chains.

When heated in the presence of a suitable catalyst, this compound can undergo self-condensation. Two molecules can react, with a hydroxyl group from one molecule displacing an ethylene glycol molecule from another, forming a dimer with a new ester linkage and releasing ethylene glycol. This process can continue, leading to the formation of linear polyester (B1180765) oligomers and, eventually, high molecular weight poly(ethylene-1,4-cyclohexanedicarboxylate).

This monomer can also be reacted with other polyols, such as 1,4-butanediol (B3395766) or 1,6-hexanediol, to create copolyesters with tailored properties. The reaction involves heating the mixture with a transesterification catalyst, such as titanium alkoxides, tin compounds, or antimony oxides. The ethylene glycol is typically removed by distillation to drive the equilibrium towards the formation of the new, higher-boiling polyester.

The formation of cyclic oligomers can also occur as a competing reaction during polycondensation, especially under conditions of high dilution, although it is more commonly associated with melt polymerization where intramolecular "backbiting" reactions can take place.

Hydrogenation Reactions to Yield 1,4-Cyclohexanedimethanol (B133615) (CHDM) and Other Diols

C₆H₁₀(COOCH₂CH₂OH)₂ + 4 H₂ → C₆H₁₀(CH₂OH)₂ + 2 HOCH₂CH₂OH

This reaction is analogous to the well-established industrial process of converting dimethyl cyclohexane-1,4-dicarboxylate (DMCD) to CHDM. wikipedia.orgresearchgate.net

The hydrogenolysis of esters requires robust catalytic systems due to the stability of the ester bond. Noble metal catalysts are effective but often expensive.

Copper-based Catalysts : Copper chromite (also known as the Adkins catalyst) is the most common and industrially proven catalyst for the high-pressure hydrogenolysis of esters to alcohols. wikipedia.orgsemanticscholar.org It is highly effective for converting DMCD to CHDM and is expected to perform similarly for this compound. epo.org Copper-based catalysts supported on other oxides, such as zinc oxide or alumina (B75360) (e.g., Cu/Zn/Al), are also highly active and are often preferred as chromium-free alternatives. researchgate.netnih.gov These catalysts demonstrate high selectivity towards the desired diol product, minimizing the formation of byproducts from over-reduction to hydrocarbons. taylorandfrancis.com

Palladium-based Catalysts : While palladium (Pd) is exceptionally effective for the hydrogenation of aromatic rings (e.g., converting terephthalates to cyclohexanedicarboxylates), its use for ester hydrogenolysis is less common and generally less efficient than copper-based systems. rsc.orgnih.gov Palladium catalysts can require more severe conditions or specialized catalyst formulations to achieve high yields of the alcohol product and can sometimes promote undesired side reactions like decarbonylation or hydrogenolysis of C-C bonds. google.com

Ruthenium-based Catalysts : Ruthenium (Ru), often in combination with other metals like tin (Sn) or rhenium (Re), can also catalyze ester hydrogenolysis. nih.govnih.gov Bimetallic and trimetallic systems are often designed to improve catalyst activity and selectivity, allowing the reaction to proceed under milder conditions. For instance, Ru-Sn/C catalysts have been used for the conversion of cyclohexanedicarboxylic acid to CHDM. nih.gov

Table 1: Common Catalytic Systems for Ester Hydrogenolysis to CHDM
Catalyst TypeCommon FormulationTypical ConditionsKey Characteristics
Copper-basedCopper Chromite (Cu₂Cr₂O₅)200-300 °C, 20-30 MPa H₂Industry standard, high activity and selectivity, chromium content is a concern. wikipedia.orgepo.org
Copper-based (Cr-free)Cu/ZnO/Al₂O₃220-260 °C, 4-6 MPa H₂High efficiency, environmentally friendlier alternative to copper chromite. researchgate.netresearchgate.net
Ruthenium-basedRu-Sn/C, Ru-Re/AC200-250 °C, 8-12 MPa H₂High activity, can be tailored for selectivity, noble metal cost. nih.govnih.gov

The efficiency of the hydrogenolysis reaction is highly sensitive to several operational parameters. Optimizing these variables is crucial for maximizing the yield and selectivity towards CHDM while minimizing energy consumption and byproduct formation.

Temperature : Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as dehydration of the alcohol products, ether formation, or decomposition (hydrogenolysis) to hydrocarbons. For copper-based catalysts, the optimal temperature range is typically between 200°C and 280°C. researchgate.netmdpi.com

Pressure : High hydrogen pressure is essential for ester hydrogenolysis. It increases the concentration of hydrogen on the catalyst surface, which favors the reduction pathway and helps maintain the catalyst in its active, reduced state. Pressures typically range from 4 to 30 MPa (approx. 600 to 4400 psi). researchgate.netresearchgate.net Higher pressure generally improves conversion and selectivity but also increases capital and operational costs.

Catalyst Loading : The amount of catalyst affects the reaction rate. A higher catalyst concentration will speed up the conversion, but an optimal loading must be determined to balance reaction time with the cost of the catalyst.

Solvent : The reaction can be carried out neat or in a solvent. The use of a high-boiling point alcohol or ether solvent can help with heat management and substrate solubility. Methanol is sometimes used, but it can participate in transesterification with the starting material or products. researchgate.net

1,4-Cyclohexanedimethanol (CHDM) exists as two geometric isomers: cis and trans. The ratio of these isomers in the final product is of great commercial importance, as it significantly influences the properties of the polymers made from it. For example, polyesters made with a higher trans-CHDM content generally exhibit higher melting points, greater crystallinity, and improved thermal stability compared to those made with a higher cis content. mdpi.comgoogle.com

The cis/trans ratio of the CHDM product is primarily determined by the stereochemistry of the starting dicarboxylate ester and the reaction conditions, particularly the catalyst used.

Starting Material : The hydrogenolysis of the ester groups itself does not typically alter the cis/trans configuration of the cyclohexane (B81311) ring. Therefore, if one starts with pure trans-Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate, the product will be predominantly trans-CHDM.

Isomerization : Under certain hydrogenation conditions, particularly at higher temperatures and in the presence of specific catalysts (like palladium), isomerization of the cyclohexane ring can occur. google.com An equilibrium mixture of cis and trans isomers can be formed. Industrial processes for producing CHDM often yield a mixture with a trans/cis ratio of approximately 70:30. wikipedia.org It is possible to enrich the trans isomer content through subsequent processing steps, such as distillation in the presence of an alkali catalyst, which can promote the equilibration of the less stable cis isomer to the more stable trans form. epo.org

The mechanism of ester hydrogenolysis on the surface of a heterogeneous catalyst, such as copper chromite, is a multi-step process. While the exact pathway can vary, a generally accepted mechanism involves the following key steps: tandfonline.com

Adsorption : Both the ester and hydrogen molecules adsorb onto the active sites of the catalyst surface.

Activation : The ester's carbonyl group (C=O) interacts with an active site on the catalyst. Hydrogen molecules dissociate into atomic hydrogen on the catalyst surface.

Stepwise Reduction : The adsorbed atomic hydrogen attacks the activated carbonyl carbon. This is believed to proceed through an intermediate, such as a hemiacetal or an aldehyde.

The ester is first reduced to an aldehyde intermediate and an alcohol (ethylene glycol).

The aldehyde is highly reactive under these conditions and is immediately reduced further to the corresponding primary alcohol (the hydroxymethyl group of CHDM).

Desorption : The final products, 1,4-cyclohexanedimethanol and ethylene glycol, desorb from the catalyst surface, freeing the active sites for the next catalytic cycle.

Polymerization Behavior and Oligomerization Studies

The chemical reactivity of this compound is fundamentally centered on its bifunctional nature, possessing two primary hydroxyl groups and a central cycloaliphatic diester core. This structure makes it a suitable monomer for step-growth polymerization, particularly for the synthesis of polyesters.

The condensation polymerization of this compound proceeds through the reaction of its hydroxyl groups with a suitable dicarboxylic acid or its derivative, or through self-condensation under specific catalytic conditions to form a polyester. The mechanism is analogous to that of other diol-diacid polymerizations, involving an esterification reaction where the hydroxyl group of one monomer attacks the carbonyl carbon of a carboxylic acid group on another monomer, leading to the formation of an ester linkage and the elimination of a small molecule, typically water.

While specific kinetic studies on the polycondensation of this compound are not extensively documented in publicly available literature, the kinetics can be inferred from studies of its aromatic analog, bis(2-hydroxyethyl) terephthalate (B1205515) (BHET). The polycondensation of BHET has been investigated in the presence of catalysts like zinc acetate (B1210297). koreascience.kr The reaction is often treated as a second-order process, where the rate of polymerization is proportional to the square of the concentration of the reactive end groups.

The general mechanism for the catalyzed polycondensation of diols and dicarboxylic acids involves the activation of the carboxylic acid group by the catalyst, making it more susceptible to nucleophilic attack by the hydroxyl group. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the ester bond and regenerate the catalyst.

| Catalyst | A substance that increases the rate of polymerization without being consumed. | Metal acetates (e.g., zinc acetate, antimony trioxide) are common. |

The purity of this compound is crucial for achieving high molecular weight polyesters with desired properties. In condensation polymerization, the presence of impurities can significantly hinder the polymerization efficiency. Monofunctional impurities, for instance, can act as chain terminators, limiting the growth of the polymer chain and thus reducing the final molecular weight. Impurities can also lead to undesirable side reactions, discoloration of the final polymer, or deactivation of the catalyst. uva.nl

For the synthesis of high-performance polyesters, it is common practice to use monomers with a purity of at least 99%. uva.nl The presence of even small amounts of impurities that can react with the growing polymer chains will disrupt the stoichiometry of the functional groups, which is a critical factor in achieving a high degree of polymerization in step-growth polymerization.

Table 2: Potential Effects of Impurities on the Polymerization of this compound

Impurity Type Potential Effect on Polymerization
Monofunctional Alcohols Act as chain terminators, reducing the average molecular weight.
Water Can hydrolyze ester linkages, leading to a lower degree of polymerization.
Unreacted Starting Materials Can alter the stoichiometry of the reaction, limiting molecular weight.

| Acidic or Basic Impurities | May catalyze side reactions or interfere with the primary catalyst. |

Derivatization Reactions and Functional Group Transformations

The terminal hydroxyl groups of this compound are primary alcohols, making them amenable to a variety of chemical transformations for further functionalization. These reactions can be employed to create new molecules with tailored properties or to introduce reactive sites for subsequent chemical modifications.

One common reaction is esterification with other carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). This can be used to append different functional groups to the molecule. For instance, reaction with an unsaturated carboxylic acid could introduce a polymerizable double bond.

Another important transformation is the conversion of the hydroxyl groups to other functional groups. For example, they can be converted to halides (e.g., using thionyl chloride or phosphorus tribromide), which can then participate in nucleophilic substitution reactions. They can also be converted to amines through a variety of methods, such as reductive amination or by first converting them to a good leaving group and then reacting with ammonia (B1221849) or an amine.

The hydroxyl groups can also be reacted to form ethers through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Furthermore, the hydroxyl groups can be protected using various protecting groups to allow for selective reactions at other parts of the molecule.

Recent advances in organocatalysis have provided methods for the selective functionalization of diols, which could be applied to this compound for regioselective transformations. rsc.org

Table 3: Examples of Derivatization Reactions at the Hydroxyl Termini

Reagent(s) Functional Group Transformation Product Type
Carboxylic Acid/Acid Chloride Esterification Tetraester
Thionyl Chloride (SOCl₂) Chlorination Dichloro-diester
p-Toluenesulfonyl chloride (TsCl) Tosylation Ditosylate

Direct chemical modification of the cyclohexane ring in this compound after its synthesis is not a commonly reported transformation in academic literature. The saturated nature of the cyclohexane ring makes it relatively inert to many chemical reactions under standard conditions. However, the principles of cycloalkane chemistry suggest that reactions such as free-radical halogenation could potentially introduce functionality onto the ring, though this would likely lack selectivity and could lead to a mixture of products.

While direct modification is not prevalent, the properties of polyesters containing this monomer can be influenced by the stereochemistry of the cyclohexane ring (cis vs. trans isomers) of the dicarboxylic acid used in its synthesis. researchgate.net The cis/trans ratio can affect the packing of the polymer chains and, consequently, the thermal and mechanical properties of the resulting material. researchgate.net

In a related context, chemical modification has been demonstrated on a similar polyester, poly(butylene trans-1,4-cyclohexanedicarboxylate), by incorporating camphoric acid into the polymer backbone. mdpi.com This suggests that while direct modification of the existing ring is challenging, copolymerization with other cyclic monomers is a viable strategy to alter the properties of the resulting polymer.

Regioselectivity in the context of this compound would primarily relate to reactions that differentiate between the two identical hydroxyl groups, which is not applicable unless the molecule is first modified to break its symmetry. However, considering its synthesis, regioselectivity and by-product formation are important aspects.

The synthesis of this compound often involves the hydrogenation of its aromatic precursor, bis(2-hydroxyethyl) terephthalate (BHET). google.com During this hydrogenation process, several by-products can be formed. A patent for the preparation of this compound from PET degradation products mentions the formation of dimers and other related esters. google.com For instance, if the starting material contains dimers of BHET, the hydrogenation can lead to the corresponding hydrogenated dimer. google.com

Table 4: Potential By-products in the Synthesis of this compound via Hydrogenation of BHET-containing materials

By-product Potential Origin
1,4-Cyclohexanedicarboxylic acid, 1,1'-(1,2-ethanediyl)4,4'-bis(2-hydroxyethyl)ester Hydrogenation of the corresponding BHET dimer. google.com
1,4-Cyclohexanedicarboxylic acid, 2-(2-hydroxyethoxy)ethyl 2-hydroxyethyl ester Hydrogenation of the corresponding BHEET derivative. google.com
Partially hydrogenated intermediates Incomplete hydrogenation of the aromatic ring.

| Over-reduction products | Reduction of the ester groups to alcohols (e.g., 1,4-cyclohexanedimethanol). |

The regioselectivity of esterification reactions involving diols can be influenced by steric and electronic factors, as well as the choice of catalyst and reaction conditions. rsc.org For cyclohexane diols, the axial and equatorial positions of the hydroxyl groups can exhibit different reactivities.

Iv. Advanced Characterization Methodologies for Reaction Products and Intermediates

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in elucidating the precise chemical structure of the monomer, its intermediates, and resulting polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the molecular structure and stereochemistry of cyclohexane-based compounds. In polyesters synthesized from 1,4-cyclohexanedicarboxylic acid (CHDA), high-resolution NMR is used to confirm the cis/trans isomer configuration of the cyclohexane (B81311) ring, which significantly impacts the polymer's properties. researchgate.net For instance, in poly(alkylene trans-1,4-cyclohexanedicarboxylate)s, ¹H-NMR spectra can distinguish between the axial and equatorial protons of the cyclohexane ring, as well as protons corresponding to the glycol subunits. unibo.it The cis/trans isomerism is known to affect the conformation of the cyclohexane moiety, with the trans isomer preferentially adopting a chair conformation and the cis isomer adopting a boat formation. mdpi.com While specific NMR data for Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate is not widely published, analysis of similar compounds like dimethyl trans-1,4-cyclohexanedicarboxylate provides expected chemical shifts for the protons on the cyclohexane ring and the methyl ester groups.

High-Resolution Mass Spectrometry (MS) is indispensable for analyzing complex mixtures and identifying reaction intermediates and by-products. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify degradation products of polyesters and unknown oligomers in polyester-based materials. researchgate.netsemanticscholar.org Time-of-flight mass spectrometry (TOF-MS), in particular, offers high mass accuracy, enabling the identification of non-intentionally added substances (NIAS) such as small linear or cyclic oligomers and hydrolysis products in polyester (B1180765) coatings. mdpi.com For intermediates in the synthesis of terephthalates from cyclohexene dicarboxylate precursors, MS is critical for verifying the molecular weight and structure.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy allows for real-time monitoring of polymerization reactions. mt.com By tracking the changes in characteristic infrared absorption bands, researchers can follow the progression of the reaction, understand kinetics, and identify key intermediates. mt.com For example, during the esterification reaction to form polyesters, the decrease in the hydroxyl (-OH) band and the increase in the ester carbonyl (C=O) band can be monitored continuously. youtube.com This technique provides valuable data on reaction initiation, conversion rates, and endpoint without the need for offline sampling, which can be crucial for air-sensitive or high-pressure systems. mt.comyoutube.com

Chromatographic Separations for Purity Assessment and By-product Identification

Chromatographic techniques are essential for separating complex mixtures to assess the purity of this compound and to identify any by-products formed during its synthesis or subsequent polymerization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for analyzing volatile and semi-volatile compounds. For polyesters, GC-MS is often used after a sample preparation step like hydrolysis or pyrolysis. researchgate.netingenieria-analitica.com Hydrolysis breaks the polymer down into its constituent monomers (e.g., 1,4-cyclohexanedicarboxylic acid and ethylene (B1197577) glycol), which can then be derivatized and analyzed by GC-MS to determine the polymer's composition. researchgate.netgoogle.com Pyrolysis-GC/MS involves thermally degrading the polymer into characteristic fragments, creating a pyrogram that serves as a fingerprint for the specific polyester type, helping to differentiate between various polyesters like PET, PBT, and PCT. sciencesconf.orgnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for analyzing less volatile and thermally labile compounds, such as oligomers and degradation products, without the need for derivatization. mdpi.com LC-MS, and its tandem version LC-MSn, can separate complex mixtures and provide molecular weight and structural information for each component. researchgate.netresearchgate.net This is invaluable for identifying reaction by-products, unreacted monomers, and low-molecular-weight oligomers that might migrate from polyester-based materials, which is a key aspect in the safety evaluation of food contact coatings. semanticscholar.orgmdpi.com

A summary of chromatographic applications is presented in the table below.

TechniqueSample PreparationPrimary ApplicationAnalytes Identified
GC-MSHydrolysis, Pyrolysis, DerivatizationCompositional analysis of polymersMonomers (diacids, diols), Additives, Pyrolytic fragments
LC-MSnSolvent ExtractionIdentification of non-volatile by-products and impuritiesOligomers, Degradation products, Unreacted monomers, NIAS

X-ray Crystallography for Crystalline Forms and Complex Structures

X-ray crystallography is the most definitive technique for determining the three-dimensional atomic structure of crystalline materials. nih.gov While obtaining a single crystal of this compound suitable for analysis can be a rate-limiting step, the technique provides unambiguous structural data. nih.gov

For its derivatives, particularly the resulting polyesters, X-ray diffraction (XRD) is extensively used to study their crystalline structure and polymorphism. For example, the crystal structure of poly(butylene-trans-1,4-cyclohexane dicarboxylate) (PBCE) has been analyzed by X-ray fiber diffraction. acs.org These studies reveal that PBCE can exist in two different crystal forms (α and β) depending on the cooling conditions from the melt. acs.org The more stable α-form possesses a triclinic unit cell, and the analysis confirms the all-trans conformation of its methylene segments and the chair conformation of the cyclohexane rings. acs.orgresearchgate.net Similarly, the crystal structure of poly(hexamethylene trans-1,4-cyclohexane dicarboxylate) (PHCE) was also determined to have a triclinic unit cell. ulysseus.eu This structural information is critical as the degree of crystallinity and the specific crystal form significantly influence the mechanical and thermal properties of the final material. unibo.it

Polymer Derivative Crystal System Space Group Key Structural Features
Poly(butylene trans-1,4-cyclohexane dicarboxylate) (α-form)TriclinicP1̅All-trans methylene conformation; chair ring conformation acs.org
Poly(hexamethylene trans-1,4-cyclohexane dicarboxylate)TriclinicP1̅One chain per unit cell ulysseus.eu

Thermal Analysis Techniques for Understanding Reaction Progress and Material Transitions

Thermal analysis techniques are employed to study the effect of temperature on the physical and chemical properties of materials, providing insight into reaction progress and material transitions like melting and glass transition.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. For polyesters derived from 1,4-cyclohexanedicarboxylic acid, DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. mdpi.com The cis/trans isomer ratio of the cyclohexane ring has a pronounced effect on these properties; a higher trans-isomer content generally leads to higher crystallinity and melting points. mdpi.com Copolyesters containing 1,4-cyclohexanedicarboxylate units exhibit a decrease in both Tg and Tm as the content of a comonomer like dimethyl-1,4-cyclohexanedicarboxylate (DMCD) increases.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. researchgate.net TGA is used to determine the onset temperature of degradation for polyesters. mdpi.com Polyesters based on 1,4-CHDA generally show good thermal stability. mdpi.com TGA can be performed under different atmospheres (e.g., nitrogen or air) to study pyrolytic and thermo-oxidative degradation mechanisms, respectively. researchgate.net

The table below summarizes typical thermal properties for related polyesters.

TechniqueProperty MeasuredApplication/Information Gained
Differential Scanning Calorimetry (DSC)Glass Transition (Tg), Melting Temperature (Tm), Crystallization Temperature (Tc), Enthalpy of fusion (ΔHm)Determines operating temperature range, processability, and degree of crystallinity.
Thermogravimetric Analysis (TGA)Mass Loss vs. Temperature, Decomposition Temperature (Td)Evaluates thermal stability and decomposition profile of the polymer.

Microscopic Techniques for Morphological Characterization

Microscopic techniques are used to visualize the surface topography and internal structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is widely used to study the morphology of polymers and composites. tescan-analytics.com It provides high-resolution, three-dimensional images of the sample surface. azom.com In the context of polyesters derived from this compound, SEM can be used to characterize the surface of films or fibers, revealing features like smoothness, porosity, or the presence of fillers. researchgate.netmdpi.com A key application of SEM is in studying polymer degradation. For instance, during hydrolytic or biodegradation, SEM can visualize the formation of cracks, pits, and craters on the polymer surface, indicating the erosion of the material. mdpi.comnih.govmdpi.com It can also be used to assess the adhesion between fibers and the matrix in composite materials. researchgate.net

The progression of surface degradation as observed by SEM typically follows these stages:

Initial smooth surface before degradation. mdpi.com

Appearance of small cracks or pits as degradation begins in amorphous regions. mdpi.comnih.gov

Formation of larger holes and craters as degradation progresses. nih.gov

Colonization by microorganisms (in biodegradation studies), often observed as a biofilm. nih.gov

Eventual disintegration and fragmentation of the material.

By providing direct visual evidence of structural changes, SEM is a crucial tool for understanding the performance and failure mechanisms of these polyester materials over time. mdpi.com

V. Theoretical and Computational Investigations of Bis 2 Hydroxyethyl Cyclohexane 1,4 Dicarboxylate and Its Reactions

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize steric and torsional strain. For the trans isomer, the two ester groups are typically in a diequatorial position, which is the most stable arrangement. In the cis isomer, one group is axial and the other is equatorial. X-ray diffraction studies on the parent compound, cis-cyclohexane-1,4-dicarboxylic acid, have confirmed that the ring adopts a chair conformation. researchgate.net Computational geometry optimizations can precisely calculate bond lengths, bond angles, and dihedral angles for these conformations.

Table 1: Selected Crystallographic Data for cis-Cyclohexane-1,4-dicarboxylic Acid Data derived from experimental X-ray diffraction studies of the parent diacid, which serves as a structural model for the core of Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate.

ParameterValue
Molecular FormulaC₈H₁₂O₄
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.2912
b (Å)6.2611
c (Å)13.1851
α (°)82.505
β (°)80.309
γ (°)81.875
Source: researchgate.netnih.gov

Beyond molecular geometry, quantum chemical calculations elucidate the electronic structure. These calculations can determine the distribution of electron density, identify partial atomic charges, and map the molecular electrostatic potential (MEP). The MEP is particularly useful for identifying electron-rich regions (like the carbonyl oxygen atoms) and electron-poor regions, which are crucial for understanding intermolecular interactions and chemical reactivity. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity, with the HOMO-LUMO energy gap being an indicator of chemical stability.

Reaction Pathway Modeling and Transition State Analysis of Esterification and Hydrogenation

Computational modeling is a key tool for investigating the mechanisms of the reactions that form and transform this compound, namely esterification and hydrogenation.

Esterification: The formation of the molecule from 1,4-cyclohexanedicarboxylic acid and ethylene (B1197577) glycol can be modeled to understand the reaction pathway. DFT calculations can be used to map the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. This allows for the calculation of activation energies, which are critical for understanding reaction kinetics. For acid-catalyzed esterification, the model would include the protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer steps, and the final elimination of a water molecule.

Hydrogenation: The catalytic hydrogenation of the ester groups to produce 1,4-cyclohexanedimethanol (B133615) is a more complex process to model. Kinetic studies on the hydrogenation of a similar compound, dimethyl 1,4-cyclohexanedicarboxylate, over a CuMnAl catalyst have been simulated using Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. researchgate.net These models assume dissociative adsorption of the ester onto the catalyst surface, followed by a surface reaction as the rate-determining step. researchgate.net

More detailed mechanistic insights can be gained from DFT calculations. For instance, a DFT study on the hydrogenation of dimethyl oxalate (B1200264) on various metal surfaces (Cu, Ag, Ni, Ru) revealed that the dominant pathway involves the initial dissociation of the ester into methoxyl and acyl species on the catalyst surface, followed by successive hydrogenation steps. rsc.org Such calculations can identify the most favorable reaction pathways and determine the activation barriers for each elementary step, providing a microscopic understanding of the catalytic cycle. rsc.orgaub.edu.lb

Table 2: Activation Energies for the Hydrogenation of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) These values, from a kinetic study of a closely related ester, illustrate the energy barriers that would be computationally modeled for the hydrogenation of this compound.

Reaction StepActivation Energy (kJ·mol⁻¹)
DMCD to MHMCC138.4
MHMCC to CHDM**121.4
MHMCC: Methyl 4-(hydroxymethyl) cyclohexanecarboxylate (B1212342) (intermediate)
*CHDM: 1,4-Cyclohexanedimethanol (final product)
Source: researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.comnih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational dynamics and non-covalent interactions.

For this compound, MD simulations can explore the flexibility of the molecule. This includes the chair-to-boat interconversion of the cyclohexane ring and, more importantly, the conformational freedom of the two -(CO)OCH₂CH₂OH side chains. mdpi.com These simulations can map the potential energy landscape associated with the rotation of various single bonds, identifying the most populated (lowest energy) conformations.

MD simulations are also exceptionally well-suited for studying intermolecular interactions in the condensed phase (liquid or solid). A key interaction for this molecule is hydrogen bonding, which can occur between the terminal hydroxyl (-OH) group of one molecule and a carbonyl oxygen or another hydroxyl group of a neighboring molecule. MD simulations can quantify the extent and lifetime of these hydrogen bonds, which are critical in determining physical properties like viscosity, boiling point, and the self-assembly of molecules in a crystal lattice. A simulation of the aromatic analog, Bis(2-hydroxyethyl) terephthalate (B1205515), focused on examining the intramolecular and intermolecular structure with a special emphasis on the hydrogen-bond network.

Structure-Reactivity Correlation Studies in Catalysis and Polymerization

Understanding the relationship between molecular structure and chemical reactivity is fundamental to optimizing chemical processes. For this compound, these correlations are vital in both catalysis (for its synthesis) and polymerization (for its use as a monomer).

Catalysis: The efficiency of hydrogenation is highly dependent on the catalyst's structure. Studies on the hydrogenation of related esters show that bimetallic catalysts (e.g., Ru-Re) can exhibit significantly higher activity than their monometallic counterparts. nih.gov This is attributed to synergistic effects, where the addition of a second metal modifies the electronic properties of the active sites, enhances the distribution of active species, and facilitates charge transfer. nih.gov Computational studies can correlate these structural and electronic properties—such as d-band center position, surface strain, and adsorption energies of reactants—with catalytic turnover frequency, providing a rational basis for catalyst design. acs.org

Polymerization: When used as a monomer to produce polyesters, the stereochemistry of the cyclohexane ring is a critical structural feature that dictates the properties of the resulting polymer. Polyesters synthesized from the trans isomer of 1,4-cyclohexanedicarboxylic acid generally exhibit higher melting points, higher glass transition temperatures, and greater crystallinity compared to those made from the cis isomer. researchgate.net This is because the linear and symmetric shape of the trans isomer allows for more efficient chain packing in the solid state. researchgate.net Computational modeling can correlate the conformational rigidity and symmetry of the monomer with the predicted macroscopic properties of the polymer, such as its mechanical strength and thermal stability. mdpi.com During polymerization at high temperatures, isomerization can occur, leading to a thermodynamically controlled equilibrium mixture of cis/trans isomers in the polymer chain, typically around 66% trans-isomer. researchgate.net

Adsorption Studies of Reactants and Products on Catalyst Surfaces

The performance of a heterogeneous catalyst in reactions like hydrogenation is governed by the adsorption of reactants onto its surface and the subsequent desorption of products. Theoretical and experimental methods are used to study these surface phenomena.

Computational studies can model the adsorption of 1,4-cyclohexanedicarboxylic acid or its esters onto various metal surfaces (e.g., Cu, Ru, Pt). researchgate.net These calculations determine the most stable adsorption geometries and the corresponding adsorption energies. For instance, dicarboxylic acids can adsorb via the oxygen atoms of their carboxyl groups. metall-mater-eng.comacs.org The strength of this interaction is crucial: if it is too weak, the reaction rate will be low; if it is too strong, the product may not desorb, leading to catalyst poisoning. rsc.org DFT calculations can map how reactant molecules and intermediates bind to active sites on the catalyst. researchgate.net

Experimentally, techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) provide in-situ information about adsorbed species during a reaction. For example, in a hydrogenation reaction, DRIFTS could be used to monitor the C=O stretching frequency of the ester group upon adsorption to the catalyst surface. A shift in this frequency would indicate the coordination of the carbonyl oxygen to a metal active site, activating it for hydrogenation. While not specific to this molecule, DRIFTS studies of CO adsorption are widely used to probe the nature and availability of active sites on metal catalysts. metall-mater-eng.com Other surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information on the chemical state of the catalyst and the interactions between the adsorbate and the surface. metall-mater-eng.com

Vi. Application As a Monomer and Building Block in Advanced Materials Non Biomedical Focus

Synthesis of Novel Polyester (B1180765) Architectures

The integration of Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate, or its parent acid 1,4-cyclohexanedicarboxylic acid (1,4-CHDA), into polyester chains allows for the development of novel polymer architectures with tailored properties. The non-planar, rigid cyclohexane (B81311) ring fundamentally alters the polymer backbone compared to purely linear aliphatic or planar aromatic monomers.

The incorporation of the cyclohexane ring from this compound is a key strategy for enhancing the performance of polyesters. High-performance polymers are characterized by their superior mechanical strength and thermal stability compared to commodity plastics. invibio.com The introduction of the bulky, cyclic structure of 1,4-CHDA into polyester chains, such as in poly(ethylene terephthalate) (PET), has been shown to increase the Young's modulus and tensile strength of the resulting material. researchgate.net However, this increase in stiffness can also lead to a reduction in the elongation at break. researchgate.net

Polyesters based on 1,4-CHDA are noted for their high thermal stability, with degradation often commencing above 380°C. mdpi.com The glass transition temperature (Tg), a critical indicator of thermal performance, is influenced by the rigidity of the polymer chain. The inclusion of cyclic structures is a known method to raise the Tg of polyesters. mdpi.com For example, fully aliphatic polyesters synthesized from trans-1,4-cyclohexane dicarboxylic acid and various diols exhibit a complex microstructure that yields mechanical and barrier properties suitable for demanding applications like packaging. unibo.it

Below is a data table summarizing the effect of incorporating 1,4-cyclohexanedicarboxylate (CHD) units on the properties of Poly(ethylene terephthalate) (PET).

PropertyPET (0% CHD)PETCHD-12 (12% CHD)PETCHD-20 (20% CHD)
Glass Transition Temp. (Tg) 81°C74°C69°C
Melting Temp. (Tm) 253°C221°C196°C
Young's Modulus (E) 1080 MPa1250 MPa1320 MPa
Tensile Strength (σmax) 48 MPa52 MPa54 MPa
Elongation at Break (εb) >300%15%7%
Data synthesized from research on PET and PET-co-1,4-cyclohexanedicarboxylate copolymers. researchgate.net

Copolymerization is an effective strategy to modulate the properties of polyesters derived from this compound. By introducing a second monomer, properties such as crystallinity, flexibility, and gas permeability can be precisely controlled. mdpi.commdpi.com

For instance, the copolymerization of poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) with camphoric acid, another cycloaliphatic monomer, can reduce the material's rigidity and opacity by disrupting its crystallinity. mdpi.com This approach improves flexibility while preserving the inherent chemical and thermal stability conferred by the cyclic units. Similarly, introducing co-units with ether linkages along the PBCE backbone has been shown to significantly improve chain flexibility and surface hydrophilicity. nih.gov

The stereochemistry of the cyclohexane ring (cis vs. trans isomerism) also plays a crucial role. The trans isomer leads to a more linear and rigid chain, promoting crystallinity, while the cis isomer introduces a kink, resulting in more amorphous materials. mdpi.comresearchgate.net By controlling the cis/trans ratio during synthesis, the final properties of the copolymers can be fine-tuned for specific applications, such as flexible films with superior gas barrier properties. mdpi.com

The following table illustrates how copolymer composition can modulate the properties of poly(butylene 1,4-cyclohexanedicarboxylate)-based materials.

Copolymer CompositionCrystallinityFlexibilityO2 Barrier Improvement
PBCE (Homopolymer) HighLow (Brittle)Baseline
PBCE copolymerized with Camphoric Acid ReducedIncreasedImproved
PBCE copolymerized with alkyl pendant groups Significantly ReducedHighSignificantly Improved
This table presents a conceptual summary based on findings from copolymerization studies. mdpi.commdpi.com

Development of Specialty Polymeric Resins for Industrial Applications

The unique properties imparted by this compound make it a valuable component in specialty resins for a range of industrial uses, excluding medical devices.

Coatings and Adhesives : The good thermal stability and chemical resistance of polyesters containing 1,4-cyclohexanedicarboxylate units make them suitable for protective coatings. researchgate.net In adhesives and sealants, cyclohexane polycarboxylic acid derivatives are used as plasticizers to increase the extensibility of the cured film and enhance low-temperature elasticity without causing the embrittlement that can occur with other additives. google.com

Plastics and Films : A significant application is in the production of plastics and films for packaging. mdpi.comunibo.it Copolymers based on this monomer demonstrate excellent barrier properties to gases like oxygen and carbon dioxide, which is critical for food packaging. mdpi.com Furthermore, its ester derivative, bis(2-ethylhexyl)cyclohexane-1,4-dicarboxylate, is used as a non-phthalate plasticizer in PVC films to improve flexibility. europa.eu

Fibers : The enhanced mechanical properties, such as high tensile strength, allow for the creation of durable polyester fibers for various industrial textiles and composites. researchgate.net

Role in Crosslinking and Network Formation in Polymeric Systems

This compound possesses two primary hydroxyl (-OH) functional groups. This difunctionality makes it an ideal building block for creating crosslinked, three-dimensional polymer networks. In these systems, the monomer acts as a chain extender or a crosslinking agent.

For example, it can react with diisocyanates to form polyurethanes, where the cyclohexane ring adds rigidity and thermal stability to the resulting network. Similarly, it can be reacted with polyfunctional carboxylic acids or their anhydrides to produce crosslinked polyester or alkyd resins. These thermosetting resins are known for their hardness, chemical resistance, and durability, finding use in robust coatings and composite materials. The distance and orientation of the two hydroxyl groups on the monomer influence the crosslink density and, consequently, the mechanical properties of the final networked polymer.

Green Chemistry Approaches in Material Synthesis Involving the Compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes through strategies like using renewable resources, avoiding hazardous solvents, and improving energy efficiency. mdpi.commdpi.com In the context of materials synthesized from this compound, several green approaches are relevant.

A key development is the availability of a green synthetic route for the precursor, 1,4-cyclohexanedicarboxylic acid, which can be derived from bio-based sources. mdpi.com This reduces the reliance on petrochemical feedstocks. Furthermore, polymerization processes can be made more sustainable. Mechanochemical synthesis, which uses mechanical force instead of solvents to drive reactions, represents a green alternative to traditional solution-based polymerization. acs.orgnih.gov The use of environmentally benign catalysts can also minimize waste and avoid the contamination of the final product with residual toxic metals. mdpi.com

Influence of Stereochemistry on Material Properties (e.g., cis/trans isomer effects)

The stereochemistry of the cyclohexane ring within the this compound monomer unit is a critical determinant of the final properties of polymers derived from it. The 1,4-disubstituted cyclohexane ring can exist as two distinct geometric isomers: cis and trans. The spatial arrangement of the substituent groups relative to the ring profoundly influences the polymer's molecular architecture, chain packing, and, consequently, its macroscopic thermal, mechanical, and barrier properties. researchgate.netresearchgate.net

The fundamental difference lies in the conformation of the isomers. The trans isomer predominantly adopts a rigid, linear chair conformation. In contrast, the cis isomer introduces a "kink" into the polymer backbone, leading to a less linear structure. researchgate.net This variation at the molecular level is the primary reason for the significant differences observed in the resulting materials. Polymers synthesized with a higher content of the trans isomer tend to be semi-crystalline, while a higher proportion of the cis isomer disrupts the regularity of the polymer chain, hindering crystallization and promoting an amorphous morphology. researchgate.net

Influence on Thermal Properties

The ratio of cis to trans isomers has a direct and predictable impact on the thermal characteristics of the resulting polyesters, such as the glass transition temperature (Tg) and the melting temperature (Tm). An increase in the percentage of the trans isomer leads to a linear increase in both Tg and Tm. nih.govpreprints.org The greater linearity and rigidity of the trans isomer facilitate more efficient and ordered packing of polymer chains, resulting in higher crystallinity and requiring more thermal energy to transition from a glassy or crystalline state to a rubbery or molten state. nih.gov

For instance, in poly(1,4-cyclohexylene dimethylene terephthalate) (PCT), a polyester synthesized using a related monomer, 1,4-cyclohexanedimethanol (B133615) (CHDM), the effect is pronounced. As the trans-CHDM content is increased from 0% to 100%, the Tg rises from 60°C to 90°C, and the Tm increases significantly from 248°C to 308°C. nih.gov This demonstrates that controlling the stereochemistry of the monomer is a powerful tool for tuning the thermal stability and processing window of the final material.

Table 1: Effect of trans-Isomer Content of 1,4-Cyclohexanedimethanol (CHDM) on the Thermal Properties of Poly(1,4-cyclohexylene dimethylene terephthalate) (PCT) nih.gov
trans-CHDM Content (%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
060248
5075278
10090308

Influence on Crystallinity and Mechanical Properties

The ability of the polymer chains to pack into ordered crystalline structures is heavily dependent on the isomer ratio. High trans-isomer content promotes crystallinity due to the linear and regular chain structure. Conversely, the presence of cis isomers introduces irregularities that disrupt crystallization, leading to more amorphous polymers. researchgate.net

This difference in morphology directly translates to mechanical performance. The semi-crystalline nature of high-trans polymers results in materials with:

Higher tensile strength and modulus: The ordered crystalline regions provide greater resistance to deformation.

Increased hardness: The rigid structure is more resistant to surface indentation.

In contrast, polymers with a higher cis content are typically more amorphous, which can result in increased flexibility but lower strength and stiffness. Therefore, by manipulating the cis:trans ratio, materials can be engineered for applications ranging from rigid, high-strength components to more flexible films and fibers.

Influence on Barrier Properties

Gas barrier properties are also significantly affected by the polymer's morphology and chain packing, which are controlled by stereochemistry. The efficient chain packing in semi-crystalline, high-trans content polyesters creates a more tortuous path for gas molecules to permeate through the material, resulting in better barrier performance. mdpi.com Research has shown that as the cis-isomer content increases, the gas permeability of the resulting polyester also rises. mdpi.com The less compact structure associated with the cis isomer's boat conformation makes it more difficult for the polymer chains to stack efficiently, leading to a detriment in gas barrier capabilities. mdpi.com

Isomerization During Synthesis

An important consideration during the synthesis of these polyesters, particularly via melt polycondensation at high temperatures (typically above 260°C), is the potential for in-situ isomerization. researchgate.netresearchgate.net Under these conditions, the cis and trans isomers can interconvert, eventually reaching a thermodynamically stable equilibrium ratio, often around 34:66 (cis:trans). researchgate.netnih.gov This isomerization can be catalyzed by carboxylic acid end groups or residual catalysts. researchgate.net Therefore, controlling the reaction temperature and time is crucial to maintain the desired isomer ratio from the monomer feed and achieve the targeted material properties. researchgate.net

Table 2: Summary of Isomer Influence on Polyester Properties
PropertyHigh trans-Isomer ContentHigh cis-Isomer Content
Molecular Structure Linear, rigid (chair conformation)"Kinked," less linear (boat/chair conformation) mdpi.com
Polymer Morphology Semi-crystalline researchgate.netAmorphous researchgate.net
Glass Transition Temp. (Tg) Higher nih.govpreprints.orgLower nih.gov
Melting Temp. (Tm) Higher nih.govpreprints.orgLower / Not applicable nih.gov
Mechanical Strength Higher researchgate.netLower researchgate.net
Gas Barrier Performance Better (lower permeability) mdpi.comPoorer (higher permeability) mdpi.com

Vii. Emerging Research Frontiers and Future Directions

Sustainable Synthetic Routes and Utilization of Bio-based Feedstocks

The chemical industry is undergoing a paradigm shift, moving away from a reliance on petrochemical feedstocks towards more sustainable and renewable resources. This transition is particularly relevant for the synthesis of polyester (B1180765) building blocks like Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate. The precursors for this compound are traditionally derived from petroleum. However, research is actively exploring greener pathways.

A key precursor, 1,4-cyclohexanedicarboxylic acid (CHDA), is primarily produced from oil-based derivatives, but sustainable routes are now available. mdpi.com One promising approach involves the use of sugar-derived carboxylic acids, such as muconic acid and fumaric acid, to construct the cyclohexane (B81311) framework through processes like the Diels-Alder reaction, followed by hydrogenation. nih.gov This method represents a significant step towards producing the cycloaliphatic core of the molecule from renewable biomass.

Furthermore, the integration of other bio-based monomers into polyester structures is a burgeoning field. For instance, camphor, a readily available and inexpensive bio-based building block, can be used to create novel copolyesters. mdpi.com The microbial production of polyester monomers is another significant frontier. Engineered microorganisms can produce building blocks like succinic acid and 1,4-butanediol (B3395766) from non-food bio-feedstocks, although challenges related to production costs and feedstock supply remain. nih.gov

Enzymatic synthesis also presents a green alternative to traditional chemical methods. mdpi.com Using enzymes as catalysts can circumvent the need for high temperatures and harsh chemicals, aligning with the principles of green chemistry. mdpi.com The use of bio-naphtha or biogas derived from organic waste in the initial stages of chemical production, allocated to specific products via a "biomass balance" approach, is another innovative strategy being developed to enhance the sustainability profile of chemical manufacturing. ieabioenergy.com

Table 1: Examples of Bio-based Feedstocks and Sustainable Routes

Feedstock/Route Precursor/Monomer Targeted Key Process Potential Advantage
Sugar-derived acids (e.g., muconic acid) 1,4-cyclohexanedicarboxylic acid Diels-Alder reaction, Hydrogenation Utilization of renewable biomass nih.gov
Camphor Camphoric acid (for copolymers) Copolymerization Introduction of a cheap, bio-based rigid monomer mdpi.com
Non-food biomass Succinic acid, 1,4-butanediol Microbial fermentation Reduces reliance on fossil fuels and food crops nih.gov

Advanced Catalytic Systems for Enhanced Process Efficiency and Selectivity

The synthesis of polyesters is critically dependent on catalytic systems, which dictate reaction efficiency, product quality, and environmental impact. academax.com The industry has traditionally relied on metal-based catalysts such as those containing antimony, tin, or germanium. acs.org However, concerns over metal residues and the need for milder reaction conditions have spurred the development of advanced catalytic technologies. mdpi.comacademax.com

One area of significant progress is the development of heavy-metal-free catalysts. For example, Ti3C2Tx MXene has demonstrated superior catalytic efficiency in polyester synthesis compared to conventional antimony trioxide (Sb2O3). acs.org This novel catalyst facilitates the production of high intrinsic viscosity polyesters in shorter reaction times. acs.org Titanium-based catalysts, such as Tyzor® titanates, are also offered as effective alternatives to traditional antimony compounds for producing polyethylene (B3416737) terephthalate (B1205515) (PET). dkatalyst.com

Enzyme-catalyzed polymerization, particularly using lipases, is a green alternative that operates under mild conditions, avoiding the undesirable side reactions that can occur at the high temperatures required for metal-catalyzed processes. mdpi.com This method is especially promising for synthesizing polymers with low thermal or chemical stability. mdpi.com

Heterodinuclear catalysts, such as certain Al(III)/K(I) systems, have shown remarkable increases in activity and selectivity for the ring-opening copolymerization of epoxides and anhydrides to produce polyester polyols. nih.gov These advanced systems are highly efficient and can be used with bio-based monomers. nih.gov The development of such catalysts is crucial for improving polyester quality by enabling good catalytic capacity with fewer side reactions under mild polymerization conditions. academax.com

Table 2: Comparison of Catalytic Systems in Polyester Synthesis

Catalyst System Type Key Advantages Typical Reaction Conditions
Antimony Trioxide (Sb2O3) Traditional Metal Catalyst Established industrial process High temperature (>260°C), high vacuum acs.org
Ti3C2Tx MXene Advanced Material Catalyst Heavy-metal-free, superior efficiency, shorter reaction time High temperature, high vacuum acs.org
Lipase Enzyme Catalyst Green process, mild conditions, high selectivity, avoids side reactions Low temperature, solvent or solvent-free systems mdpi.com

Integration into Smart Materials and Responsive Polymeric Systems

The unique cycloaliphatic structure of this compound makes it a valuable component for creating advanced polymers with tailored properties. While direct applications in smart materials are an emerging area, the incorporation of its parent diol, 1,4-cyclohexanedimethanol (B133615) (CHDM), into polyesters has already led to the development of materials for high-performance applications, including smart films. nih.govresearchgate.net

Polyesters containing the rigid cyclohexane ring, such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), exhibit higher glass transition temperatures, superior chemical resistance, and better mechanical properties compared to conventional polyesters like PET. nih.govpreprints.org These enhanced characteristics are crucial for applications in fields like flexible electronics. researchgate.net

The "hydroxyethyl" functional groups on this compound offer reactive sites for further modification, opening pathways to create responsive materials. For instance, polymers containing hydroxyl groups, like poly(2-hydroxyethyl methacrylate), can be crosslinked with functional molecules to fabricate hydrogels that respond to external stimuli such as pH and redox conditions. nih.gov Such responsive hydrogels are candidates for applications in controlled drug release and tissue regeneration. nih.gov By analogy, the hydroxyl groups of this compound could be similarly functionalized to integrate stimulus-responsive behavior into high-performance polyesters.

Challenges and Opportunities in Scale-up and Industrial Implementation of Related Material Systems

The transition of specialty polyesters from laboratory synthesis to large-scale industrial production presents several challenges and opportunities. A primary challenge in polyester resin production is maintaining consistent quality, as fluctuations in raw materials and processing conditions can affect the final product's properties. persiaresin.com For specialty monomers, ensuring a stable and cost-effective supply chain is a significant hurdle, especially for bio-based feedstocks where production capacity may be limited. nih.govtextiletoday.com.bd

Traditional polycondensation processes require high temperatures and high vacuum to remove small molecule by-products, which is energy-intensive and can lead to thermal degradation of the polymer. researchgate.net Furthermore, the storage and transportation of polyester resins require controlled environments to prevent degradation from moisture. persiaresin.com Environmental regulations, particularly concerning the use of certain metal catalysts, also pose a challenge to manufacturers. futuremarketinsights.com

Despite these challenges, significant opportunities exist. The growing demand for high-performance, sustainable materials creates a strong market for specialty polyesters. futuremarketinsights.com Innovations in bio-based production routes can help mitigate the price volatility of petroleum-based raw materials and meet consumer demand for green products. futuremarketinsights.com The development of advanced, highly efficient catalysts can reduce energy consumption and minimize environmental impact. academax.com Moreover, alternative polymerization techniques, such as ring-opening polymerization, offer a pathway to rapid, by-product-free synthesis at atmospheric pressure, which could simplify industrial scale-up. researchgate.net The successful manufacturing of specialty engineering plastics on a small to medium scale is already being achieved through versatile discontinuous processes, indicating a viable path for the industrial implementation of novel material systems. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via esterification of cyclohexane-1,4-dicarboxylic acid with excess 2-hydroxyethyl alcohol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction efficiency is improved by employing Dean-Stark traps to remove water and drive equilibrium toward ester formation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitoring reaction progress with thin-layer chromatography (TLC) or in situ FTIR to track carbonyl group conversion is advised .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm ester linkage formation and cyclohexane ring stereochemistry. Chemical shifts near δ 4.2–4.4 ppm (methylene adjacent to ester oxygen) and δ 1.2–2.5 ppm (cyclohexane protons) are characteristic.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected m/z ~ 290.3).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity (>98% recommended for research-grade material) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight, amber-glass containers under inert gas (N2_2 or Ar) at 4°C to prevent hydrolysis or oxidation. Conduct stability tests via accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation by HPLC. Use desiccants in storage environments to minimize moisture uptake .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported thermal stability data for ester derivatives like this compound?

  • Methodology : Discrepancies often arise from differing analytical conditions. Use thermogravimetric analysis (TGA) under controlled atmospheres (N2_2 vs. air) to assess oxidative vs. inert degradation. Pair with differential scanning calorimetry (DSC) to identify glass transition (Tg_g) and melting points. For conflicting results, replicate experiments using identical heating rates (e.g., 10°C/min) and sample masses (5–10 mg) .

Q. How can computational modeling guide the design of metal-organic frameworks (MOFs) incorporating this compound as a ligand?

  • Methodology : Employ density functional theory (DFT) to predict coordination geometry and binding energies with metal ions (e.g., Cd2+^{2+}, Zn2+^{2+}). Simulate ligand conformation using Gaussian or ORCA software. Validate predictions with single-crystal X-ray diffraction (SC-XRD) post-synthesis. For MOF porosity analysis, use Brunauer-Emmett-Teller (BET) surface area measurements .

Q. What protocols mitigate stereochemical ambiguity during the synthesis of cyclohexane-based esters?

  • Methodology : Control cis/trans isomerism by optimizing reaction solvent polarity (e.g., toluene for trans preference, DMF for cis). Characterize isomers using 1^1H NMR coupling constants (J = 8–12 Hz for trans, J = 3–6 Hz for cis) or NOESY spectroscopy. Chiral HPLC columns (e.g., Chiralpak IA) resolve enantiomers if chiral centers exist .

Q. How do researchers analyze hydrolysis kinetics of this compound under varying pH conditions?

  • Methodology : Conduct kinetic studies in buffered solutions (pH 2–12) at 25–60°C. Monitor ester hydrolysis via UV-Vis spectroscopy (tracking carboxylic acid formation at λ = 260 nm) or 1^1H NMR (disappearance of ester peaks). Fit data to pseudo-first-order kinetics models. Activation energy (Ea_a) is derived from Arrhenius plots .

Safety and Compliance

Q. What personal protective equipment (PPE) and engineering controls are mandatory for safe laboratory handling of this compound?

  • Methodology : Use nitrile gloves, lab coats, and chemical goggles. Conduct reactions in fume hoods with HEPA filters. Install static grounding during transfers to prevent ignition (flash point ~150°C). For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.